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Compound of Interest

Compound Name: (-)-Isolongifolol

Cat. No.: B075120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(-)-Isolongifolol, a naturally occurring sesquiterpene, has emerged as a promising scaffold in

medicinal chemistry. Its rigid tricyclic framework provides a unique three-dimensional structure

for the development of novel therapeutic agents. This guide offers an objective comparison of

the structure-activity relationships (SAR) of various (-)-Isolongifolol derivatives, with a focus

on their anticancer, antimicrobial, and insecticidal activities. The information is supported by

experimental data, detailed methodologies, and visual representations of the underlying

mechanisms of action.

Anticancer Activity of Isolongifolanone Derivatives
Isolongifolanone, an oxidized derivative of (-)-Isolongifolol, has been the foundation for the

synthesis of potent anticancer agents. Modifications at the C2 position of the isolongifolanone

core have led to the discovery of derivatives with significant cytotoxic effects against various

cancer cell lines.

Comparison of Pyrazole and Caprolactam Derivatives
Two notable classes of isolongifolanone derivatives, those incorporating a pyrazole ring and

those with a caprolactam moiety, have demonstrated significant anticancer potential.

Table 1: Anticancer Activity of Pyrazole Ring-Containing Isolongifolanone Derivatives against

MCF-7 Breast Cancer Cells
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Compound R IC50 (µM)[1]

3a H 15.32 ± 1.25

3b 4-F 8.14 ± 0.76

3c 4-Cl 10.23 ± 0.98

3d 4-Br 11.57 ± 1.12

3e 4-CH3 12.89 ± 1.15

3f 4-OCH3 18.24 ± 1.53

3g 3-NO2 20.11 ± 1.87

3h 4-NO2 25.43 ± 2.11

Doxorubicin - 0.87 ± 0.09

Data extracted from Wang et al., 2021.[1]

Table 2: Anticancer Activity of Isolongifolenone-Based Caprolactam Derivatives

Compound R
MCF-7 IC50
(µM)[2]

HepG2 IC50
(µM)[2]

A549 IC50 (µM)
[2]

E1 H 1.89 4.21 5.63

E6 m-F 0.98 2.15 2.87

E7 m-Cl 0.87 1.98 2.45

E10 m-CF3 0.32 1.36 1.39

E12 m-CH3 1.12 2.54 3.16

Cisplatin - 3.45 5.12 6.23

Data extracted from Wang et al., 2023.[2]

From the pyrazole derivatives, compound 3b, with a fluorine atom at the para position of the

phenyl ring, exhibited the strongest antiproliferative activity against MCF-7 cells.[1] In the
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caprolactam series, compound E10, featuring a meta-trifluoromethyl group on the phenyl ring,

demonstrated the most potent and broad-spectrum anticancer activity, with sub-micromolar

efficacy against MCF-7 cells.[2]

Mechanism of Action: Signaling Pathways
The anticancer effects of these isolongifolanone derivatives are attributed to their ability to

induce apoptosis and regulate key cellular signaling pathways.

Pyrazole Derivative (Compound 3b) Signaling Pathway:

Compound 3b has been shown to down-regulate the level of Cyclin-Dependent Kinase 2

(CDK2), a crucial enzyme for cell cycle progression from the G1 to the S phase.[1] This leads

to cell cycle arrest. Furthermore, it induces apoptosis through the intrinsic pathway by

decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic proteins Bax and

p53.[1] This cascade culminates in the activation of caspase-3 and PARP, leading to

programmed cell death.[1]
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Apoptotic Pathway of Pyrazole Derivative (3b)
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Apoptotic Pathway of Pyrazole Derivative (3b)

Caprolactam Derivative (Compound E10) Signaling Pathway:
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Compound E10 induces apoptosis and autophagy through the p53/mTOR pathway.[2] It

upregulates p53, which in turn activates AMPK and inhibits the phosphorylation of mTOR, a

key regulator of cell growth and proliferation.[2] This inhibition of the mTOR pathway triggers

autophagy, a cellular self-degradation process, which, in concert with the induction of

apoptosis, leads to cancer cell death.[2]

Signaling Pathway of Caprolactam Derivative (E10)
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Signaling Pathway of Caprolactam Derivative (E10)

Experimental Protocols
Anticancer Activity Assessment (MTT Assay):

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in

appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum

and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells

per well and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the (-)-
Isolongifolol derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control

(e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added

to each well, and the plates are incubated for another 4 hours.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570

nm using a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curves.

Western Blot Analysis for Protein Expression:

Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

protein assay kit.
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SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF)

membrane.

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in

Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the

target proteins (e.g., CDK2, p53, Bcl-2, Bax, Caspase-3, PARP, mTOR) overnight at 4°C.

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Antimicrobial and Insecticidal Activities
While the anticancer properties of isolongifolanone derivatives are well-documented, research

into the antimicrobial and insecticidal activities of the broader (-)-Isolongifolol family is an

emerging field.

Further targeted research is required to establish comprehensive structure-activity relationships

for the antimicrobial and insecticidal activities of a broad series of (-)-Isolongifolol derivatives.

The data presented in this guide will be updated as more research becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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